METHYL 2-{[(2-METHYL-5-OXO-4,7-DIPHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-{[(2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoline and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2-METHYL-5-OXO-4,7-DIPHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the quinoline and benzothiophene rings, followed by their coupling through appropriate linkers. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl 2-{[(2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 2-{[(2-METHYL-5-OXO-4,7-DIPHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Indole Derivatives: These compounds are also structurally related and have significant biological and chemical applications.
Oxazole Derivatives: These compounds have similar heterocyclic structures and are used in various chemical and biological studies.
Uniqueness
Methyl 2-{[(2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of quinoline and benzothiophene moieties.
Properties
IUPAC Name |
methyl 2-[(2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O4S/c1-19-27(31(37)35-32-29(33(38)39-2)23-15-9-10-16-26(23)40-32)28(21-13-7-4-8-14-21)30-24(34-19)17-22(18-25(30)36)20-11-5-3-6-12-20/h3-8,11-14,22,28,34H,9-10,15-18H2,1-2H3,(H,35,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALTHAZAACJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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